molecular formula C20H21ClN2O2 B11998337 4-(3-Chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(3-Chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11998337
M. Wt: 356.8 g/mol
InChI Key: MJJTWCDOCHDQAY-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE are not extensively documentedIndustrial production methods are not well-established due to the compound’s rarity and specialized use in research .

Chemical Reactions Analysis

4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in early discovery research due to its unique structure and potential biological activities. It is utilized in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential therapeutic effects.

    Industry: Limited use due to its specialized nature.

Comparison with Similar Compounds

Similar compounds include:

These compounds highlight the structural diversity within the quinoline family and the unique properties of 4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H21ClN2O2/c1-11-13(10-22)18(12-5-6-17(25-4)14(21)7-12)19-15(23-11)8-20(2,3)9-16(19)24/h5-7,18,23H,8-9H2,1-4H3

InChI Key

MJJTWCDOCHDQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C#N

Origin of Product

United States

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